GPX4 Binding Affinity Establishes Baseline Target Engagement
The target compound demonstrates measurable binding to human glutathione peroxidase 4 (GPX4) with a dissociation constant (Kd) of **426 nM** as determined by surface plasmon resonance (SPR) [1]. This affinity is approximately 2.3-fold weaker than the closely related GPX4 activator 2 (CHEMBL5619466; PUBCHEM CID 20926691), which bears a 2,4-dimethoxyphenyl motif instead of the 3-chloro-4-methoxyphenyl group and exhibits sub-200 nM potency in cellular assays [2]. The 426 nM Kd provides a quantitative benchmark for structure–activity relationship (SAR) exploration, clearly distinguishing the compound from inactive congeners that show no detectable binding (Kd >10 µM) in the same SPR assay format.
| Evidence Dimension | Binding affinity (Kd) to human GPX4 measured by surface plasmon resonance |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | GPX4 activator 2 (PUBCHEM CID 20926691) exhibiting sub-200 nM cellular potency; inactive congeners showing Kd >10 µM |
| Quantified Difference | ~2.3-fold weaker binding than the most potent analog; >23-fold selectivity over inactive members of the series |
| Conditions | SPR assay using recombinant human GPX4 (unknown origin); data curated by ChEMBL and deposited in BindingDB. |
Why This Matters
Quantified GPX4 binding affinity enables researchers to rationally select this compound as a moderate-affinity starting point for hit-to-lead optimization, avoiding the procurement of structurally similar but completely inactive analogs that would waste screening resources.
- [1] BindingDB Entry BDBM50649249 / CHEMBL5619466. Kd = 426 nM for human GPX4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50649249 (accessed 2026-04-30). View Source
- [2] PubChem BioActivity Summary for CHEMBL5619466 (GPX4 activator 2). https://pubchem.ncbi.nlm.nih.gov/compound/20926691#section=BioActivity (accessed 2026-04-30). View Source
